8-acetyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-Acetyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. The molecule is substituted at the 3-position with a (4-fluorophenyl)methyl group and at the 8-position with an acetyl moiety.
The synthesis of related 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives often involves Bucherer–Berg reactions, Ullmann couplings, or Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl substituents . Microwave-assisted reactions and hydrogenation are common purification steps .
Properties
IUPAC Name |
8-acetyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-11(21)19-8-6-16(7-9-19)14(22)20(15(23)18-16)10-12-2-4-13(17)5-3-12/h2-5H,6-10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXULPQJQGMOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazaspiro[4.5]Decane-2,4-Dione Core Synthesis
The patent CN110818712A outlines a three-step synthesis for 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Fig. 1):
- Primary reaction : Urea, diethyl oxalate, ammonium carbonate, and sodium react in methanol to form a tetracyclic intermediate.
- Secondary reaction : Hydrochloric acid-mediated hydrolysis generates a secondary product.
- Intermediate reaction : Condensation with 2-(ethylamino)acetaldehyde and potassium ferricyanide yields the spirocyclic product.
This method achieves 91.95% yield and >99.7% purity under optimized conditions, avoiding toxic reagents like sodium cyanide. Adapting this route for the target compound would require substituting 2-(ethylamino)acetaldehyde with a 4-fluorobenzylamine derivative and introducing acetylation post-cyclization.
Alkylation Strategies for 4-Fluorobenzyl Incorporation
Introducing the 4-fluorobenzyl group typically involves nucleophilic substitution or reductive alkylation. For example:
- Benzylation : Treating a secondary amine intermediate with 4-fluorobenzyl bromide in the presence of a base (e.g., K$$2$$CO$$3$$) in DMF or acetonitrile.
- Reductive amination : Condensing 4-fluorobenzaldehyde with an amine intermediate followed by NaBH$$4$$ or NaBH$$3$$CN reduction.
The choice of alkylating agent and solvent critically affects regioselectivity. Polar aprotic solvents like DMF enhance reaction rates but may necessitate rigorous temperature control to prevent side reactions.
Proposed Synthetic Pathway for 8-Acetyl-3-[(4-Fluorophenyl)Methyl]-1,3,8-Triazaspiro[4.5]Decane-2,4-Dione
Building on CN110818712A, a modified four-step pathway is proposed:
Step 1: Synthesis of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione
Reagents : Urea (1.1 eq), diethyl oxalate (1 eq), ammonium carbonate (0.5–1 eq), sodium (2 eq), methanol.
Procedure :
- Sodium is dissolved in anhydrous methanol at 25–30°C.
- Urea and diethyl oxalate are added sequentially, followed by ammonium carbonate.
- The mixture is stirred for 2–3 hours, yielding the tetracyclic intermediate.
Key parameters :
- Temperature control (<30°C) prevents decomposition.
- Methanol acts as both solvent and proton source.
Step 2: Alkylation with 4-Fluorobenzyl Bromide
Reagents : 4-Fluorobenzyl bromide (1.5–2 eq), K$$2$$CO$$3$$ (2 eq), DMF.
Procedure :
- The intermediate from Step 1 is suspended in DMF.
- 4-Fluorobenzyl bromide and K$$2$$CO$$3$$ are added under nitrogen.
- The reaction is stirred at 60°C for 12–16 hours.
Optimization :
- Excess alkylating agent ensures complete substitution.
- DMF’s high polarity facilitates dissolution but requires post-reaction purification via aqueous workup.
Step 3: Acetylation at Position 8
Reagents : Acetyl chloride (1.2 eq), triethylamine (1.5 eq), dichloromethane.
Procedure :
- The alkylated product is dissolved in DCM.
- Acetyl chloride and triethylamine are added dropwise at 0°C.
- The mixture is warmed to room temperature and stirred for 4–6 hours.
Challenges :
- Competing acetylation at other nitrogen sites necessitates careful stoichiometry.
- Triethylamine scavenges HCl, preventing acid-mediated degradation.
Step 4: Purification and Crystallization
Methods :
- Concentration : Rotary evaporation reduces solvent volume, inducing precipitation.
- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals.
Yield and Purity :
- Expected yield: 75–85% after optimization.
- Purity: >98% by HPLC (method adaptation from CN110818712A).
Comparative Analysis of Synthetic Approaches
Mechanistic Insights and Side Reactions
Spirocyclization Mechanism
The primary reaction in CN110818712A involves base-mediated cyclocondensation. Sodium deprotonates urea, enabling nucleophilic attack on diethyl oxalate’s carbonyl group. Ammonium carbonate likely facilitates imine formation, critical for spirocycle assembly.
Acetylation Regioselectivity
Steric hindrance at position 8 favors acetylation over other nitrogen sites. Molecular modeling suggests the 8-position nitrogen is more accessible due to the spiro structure’s conformational rigidity.
Side Reactions and Mitigation
- Over-alkylation : Controlled addition of 4-fluorobenzyl bromide minimizes bis-alkylation.
- Ester hydrolysis : Anhydrous conditions prevent premature hydrolysis of diethyl oxalate.
Industrial Scalability and Environmental Impact
The proposed method aligns with green chemistry principles:
- Solvent Recycling : Methanol and DCM can be recovered via distillation.
- Waste Reduction : Potassium ferricyanide (from CN110818712A) is replaced with milder reagents, reducing heavy metal waste.
Chemical Reactions Analysis
Types of Reactions
8-acetyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluorobenzyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups at the benzyl position.
Scientific Research Applications
8-acetyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticonvulsant and neuroprotective properties.
Biological Studies: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 8-acetyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter activity in the brain, which contributes to its anticonvulsant effects. It may also interact with ion channels and receptors, influencing neuronal excitability and synaptic transmission.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Features of Comparable Compounds
*Inferred molecular formula based on core structure and substituents.
Structure–Activity Relationship (SAR) Insights
However, it lacks metal-chelating capacity, which may reduce efficacy in enzyme inhibition compared to pyridine derivatives . Pyridine vs. Sulfonyl: Compound 11’s 3-methylpyridine enables Fe(II)/Mn(II) chelation for PHD inhibition, while BG14497’s sulfonyl group may favor solubility over blood-brain barrier penetration .
3-Substituent Effects: (4-Fluorophenyl)methyl Group: Present in both the target compound and BG14497, this group likely contributes to hydrophobic interactions with target proteins. The fluorine atom may enhance metabolic stability and binding specificity, as seen in MDL 100,907’s 4-fluorophenethyl group for 5-HT2A antagonism .
Spiro Core Modifications :
- Substitution patterns on the spiro core (e.g., 1-oxa vs. 1,3,8-triaza) influence conformational flexibility and electron distribution. For instance, 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives () exhibit distinct pharmacokinetic profiles due to altered hydrogen-bonding capacity .
Pharmacokinetic and Pharmacodynamic Considerations
- Oral Bioavailability : MDL 100,907 demonstrates high oral bioavailability due to its balanced lipophilicity and fluorophenyl group . The target compound’s acetyl group may similarly enhance absorption compared to bulkier analogs like BG14495.
- Enzyme Inhibition: Pyridine-containing analogs (e.g., Compound 11) achieve nanomolar-level PHD inhibition via metal chelation, whereas non-chelating groups (e.g., acetyl) may require alternative mechanisms .
Q & A
What are the critical considerations for optimizing the synthesis of 8-acetyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione?
Answer:
Synthesis optimization requires meticulous control of reaction parameters. For example:
- Stepwise functionalization : The spirocyclic core (e.g., triazaspiro[4.5]decane-2,4-dione) is typically synthesized via Bucherer–Berg reactions or reductive amination, followed by introducing substituents like the 4-fluorophenylmethyl group .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C are often used to enhance nucleophilic substitution reactions for acetyl group attachment .
- Protection/deprotection strategies : Protecting the dione moiety during acetyl group installation prevents unwanted side reactions .
Yield optimization (40–70%) is achievable via HPLC purification and mass spectrometry validation .
How can structural ambiguities in this compound be resolved using advanced analytical techniques?
Answer:
- X-ray crystallography : Resolves spirocyclic conformation and torsional angles, critical for understanding steric interactions (e.g., fluorophenylmethyl orientation) .
- 2D NMR (COSY, HSQC) : Assigns proton environments, distinguishing between acetyl group regioisomers .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₉H₂₁FN₃O₃) and detects trace impurities .
Comparative analysis with analogues (e.g., 8-benzoyl derivatives) clarifies substituent effects on ring strain .
What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced bioactivity?
Answer:
Key SAR findings from analogous compounds:
- Fluorophenyl substituents : The 4-fluorophenyl group enhances blood-brain barrier penetration and receptor binding affinity compared to chlorophenyl analogues .
- Acetyl vs. sulfonyl groups : Acetyl derivatives show improved metabolic stability over sulfonyl-containing analogues but may reduce enzymatic inhibition potency .
- Spirocyclic rigidity : Conformational restraint from the triazaspiro core improves selectivity for neurological targets (e.g., δ-opioid receptors) .
Methodology: Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to prioritize derivatives .
What mechanistic hypotheses explain its potential anticonvulsant activity?
Answer:
- GABAergic modulation : Analogues with triazaspiro cores (e.g., 8-amino derivatives) potentiate GABAₐ receptor currents, reducing neuronal excitability .
- Enzyme inhibition : Structural similarity to PHD2 inhibitors suggests Fe(II)-dependent prolyl hydroxylase inhibition, stabilizing HIF-1α in hypoxic conditions .
- Kinase selectivity profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Contradictions arise in vivo: Fluorophenylmethyl derivatives may exhibit species-specific metabolic clearance, requiring PK/PD modeling .
How can researchers reconcile conflicting data on substituent effects in biological assays?
Answer:
- Context-dependent activity : For example, 4-fluorophenyl groups enhance antitumor activity in glioblastoma models but show negligible effects in breast cancer lines due to transporter expression differences .
- Chelation vs. steric effects : Trifluoromethyl groups improve metal-binding capacity (e.g., Fe²⁺/Mn²⁺) in enzyme inhibition but may sterically hinder target engagement .
Methodology :- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Validate with site-directed mutagenesis of suspected target residues (e.g., PHD2 Tyr-303) .
What computational strategies predict its interactions with biological targets?
Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., δ-opioid receptor) over 100 ns to assess stability of the acetyl-fluorophenyl pharmacophore .
- Free energy perturbation (FEP) : Quantifies the impact of substituent changes (e.g., replacing acetyl with propionyl) on binding affinity .
- ADMET prediction : Tools like SwissADME forecast blood-brain barrier penetration (e.g., TPSA < 90 Ų) and CYP450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
